2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-ol
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Overview
Description
2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3,5-difluorophenylboronic acid, which is a key intermediate.
Suzuki-Miyaura Coupling: This intermediate undergoes a Suzuki-Miyaura coupling reaction with an appropriate electrophile, such as 2,2-difluoroethan-1-ol, in the presence of a palladium catalyst and a base.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(3,5-Difluorophenyl)-2,2-difluoroethanone.
Reduction: Formation of 2-(3,5-Difluorophenyl)-2,2-difluoroethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique fluorine-containing structure.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activities.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
- 3-(3,5-Difluorophenyl)propionic acid
- 3,5-Difluorophenylboronic acid
Comparison
2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-ol is unique due to the presence of two fluorine atoms on both the phenyl ring and the ethan-1-ol moiety. This dual fluorination imparts distinct chemical properties, such as increased stability and lipophilicity, compared to similar compounds .
Properties
Molecular Formula |
C8H6F4O |
---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H6F4O/c9-6-1-5(2-7(10)3-6)8(11,12)4-13/h1-3,13H,4H2 |
InChI Key |
KDFKXVDERQJMEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CO)(F)F |
Origin of Product |
United States |
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